molecular formula C14H21ClN2O2 B1407392 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride CAS No. 1581552-31-9

2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride

Cat. No. B1407392
M. Wt: 284.78 g/mol
InChI Key: IAGDHTXMVMKVCK-UHFFFAOYSA-N
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Description

2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride, also known as EPNB, is a compound of interest in the scientific research community. It is a small molecule with a molecular weight of about 246 g/mol and is composed of nitrogen, oxygen, and carbon atoms. Its structure is composed of an ethoxy group attached to a piperidine ring and a benzamide group. This compound has been studied for its potential applications in various scientific research fields, including its use as a substrate for protein kinases and as a therapeutic agent.

Scientific Research Applications

Impurity Identification in Repaglinide

The compound 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride was identified as an impurity in Repaglinide, an anti-diabetic drug. Its structure and characteristics were studied using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS), NMR, MS, and infrared (IR) spectroscopy. This study enhances the understanding of impurities in pharmaceuticals (Kancherla et al., 2018).

Analgesic Activity in Piperidine Derivatives

A study on 3-methyl-4-(N-phenyl amido)piperidines, which are structurally related to 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride, revealed significant intravenous analgesic activity. This research contributes to the development of analgesics with short durations of action, beneficial for short surgical procedures (Lalinde et al., 1990).

Antimicrobial Activity

The synthesis and antimicrobial screening of a compound structurally similar to 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride were conducted. The synthesized compound showed moderate antimicrobial activities against various bacterial strains, indicating potential applications in combating microbial infections (Ovonramwen et al., 2019).

SERM Development

Research into Selective Estrogen Receptor Modulators (SERMs) included the design and synthesis of chiral piperidin-4-ols, similar to 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride. This study contributes to the development of novel SERMs with potential applications in treating conditions like breast cancer (Yadav et al., 2011).

Topoisomerase II Inhibition in Cancer Therapy

A study on a compound related to 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride demonstrated its role as a potent topoisomerase II inhibitor. It showed cytotoxic effects against breast cancer cells, suggesting its potential application in cancer therapy (Siwek et al., 2012).

properties

IUPAC Name

2-ethoxy-N-piperidin-3-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13-8-4-3-7-12(13)14(17)16-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGDHTXMVMKVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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